molecular formula C43H45N9O12S B12375767 p-SCN-Bn-HOPO

p-SCN-Bn-HOPO

Cat. No.: B12375767
M. Wt: 911.9 g/mol
InChI Key: WHWUNEASNJESIC-UHFFFAOYSA-N
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Description

The compound p-SCN-Bn-HOPO, also known as para-isothiocyanatobenzyl-1,2-hydroxypyridinone, is a bifunctional chelator. It is designed to form stable complexes with metal ions, particularly zirconium-89, which is used in positron emission tomography (PET) imaging. The compound has four 1,2-hydroxypyridinone groups on a spermine backbone with an isothiocyanate linker, making it an efficient and stable chelator for zirconium-89 .

Biological Activity

p-SCN-Bn-HOPO (para-benzyl isothiocyanate 3,4,3-(LI-1,2-HOPO)) is a bifunctional chelator developed for radiolabeling applications, particularly with the radioisotope zirconium-89 (Zr-89). This compound has gained attention in the field of nuclear medicine for its potential in positron emission tomography (PET) imaging, especially in oncological applications.

Chemical Structure and Properties

This compound consists of a spermine backbone with four hydroxypyridinone (HOPO) groups and an isothiocyanate linker. The structure allows for efficient coordination with Zr(IV), forming stable complexes that are crucial for imaging applications. The stability of these complexes is significantly higher than that of other commonly used chelators, such as DFO (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid).

Biological Activity

The biological activity of this compound has been extensively studied, particularly in the context of its use in radiolabeled antibodies for PET imaging.

Stability and Biodistribution

  • Stability : Studies have shown that this compound forms highly stable complexes with Zr(IV). In human serum at 37°C, the stability of the Zr-HOPO complex was approximately 89.2% after 7 days, while the DFO complex showed 94.7% stability under similar conditions . This stability is critical for maintaining the integrity of radiolabeled compounds during in vivo applications.
  • Biodistribution : In vivo studies using BT474 breast cancer models demonstrated that the this compound conjugated to trastuzumab achieved significantly lower bone uptake compared to DFO conjugates. Specifically, bone uptake for Zr-HOPO-trastuzumab was only 2.4%ID/g versus 17.0%ID/g for Zr-DFO-trastuzumab at 336 hours post-injection . This reduced bone accumulation is advantageous as it minimizes radiation exposure to non-target tissues and enhances tumor-to-background contrast.

Case Studies

  • PET Imaging in Breast Cancer : A study involving nude mice bearing BT474 tumors showed that both Zr-HOPO-trastuzumab and Zr-DFO-trastuzumab exhibited good tumor uptake. However, Zr-HOPO demonstrated a superior tumor-to-bone ratio, which is beneficial for detecting bone metastasis .
  • Comparative Stability Analysis : The stability constants for the Zr-HOPO complex were reported to be log β = 43, indicating one of the highest stabilities recorded for Zr complexes . This high stability contributes to its effectiveness as a chelator in clinical applications.

Synthesis Improvements

Recent advancements have led to an improved synthesis method for this compound that reduces the number of steps from nine to four and increases overall yield from approximately 1.4% to 14.3% . This enhanced synthetic route not only makes this compound more accessible for research and clinical use but also allows modifications in linker length and chemistry to tailor pharmacokinetics further.

Summary Table of Key Findings

Property This compound p-SCN-Bn-DFO
Stability in Serum (7d)89.2%94.7%
Bone Uptake (%ID/g)2.417.0
Tumor UptakeHigher tumor-to-bone ratioLower tumor-to-bone ratio
Synthesis Steps49
Overall Yield14.3%~1.4%

Properties

Molecular Formula

C43H45N9O12S

Molecular Weight

911.9 g/mol

IUPAC Name

1-hydroxy-N-[3-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[4-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[3-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[2-(4-isothiocyanatophenyl)ethyl]amino]propyl]amino]butyl]amino]propyl]-6-oxopyridine-2-carboxamide

InChI

InChI=1S/C43H45N9O12S/c53-36-13-3-9-32(49(36)61)40(57)44-22-7-25-46(41(58)33-10-4-14-37(54)50(33)62)23-1-2-24-47(42(59)34-11-5-15-38(55)51(34)63)26-8-27-48(43(60)35-12-6-16-39(56)52(35)64)28-21-30-17-19-31(20-18-30)45-29-65/h3-6,9-20,61-64H,1-2,7-8,21-28H2,(H,44,57)

InChI Key

WHWUNEASNJESIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C(=C1)C(=O)NCCCN(CCCCN(CCCN(CCC2=CC=C(C=C2)N=C=S)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=CC=CC(=O)N4O)C(=O)C5=CC=CC(=O)N5O)O

Origin of Product

United States

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